N-benzyl-4-oxo-4-phenylbutanamide

Catalog No.
S9073754
CAS No.
7510-08-9
M.F
C17H17NO2
M. Wt
267.32 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-4-oxo-4-phenylbutanamide

CAS Number

7510-08-9

Product Name

N-benzyl-4-oxo-4-phenylbutanamide

IUPAC Name

N-benzyl-4-oxo-4-phenylbutanamide

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c19-16(15-9-5-2-6-10-15)11-12-17(20)18-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,18,20)

InChI Key

RRGZDQMVNQZKET-UHFFFAOYSA-N

solubility

>40.1 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)C2=CC=CC=C2

N-benzyl-4-oxo-4-phenylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group and a phenyl group attached to a butanamide backbone. The compound features a carbonyl group (C=O) at the 4-position of the butanamide chain, contributing to its reactivity and potential biological activity. Its molecular formula is C17H18N2OC_{17}H_{18}N_{2}O, and it has a molecular weight of approximately 278.34 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties.

, including:

  • Condensation Reactions: It can undergo condensation with different nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water or acidic conditions, it may hydrolyze to yield corresponding carboxylic acids and amines.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines under appropriate conditions.

For example, when reacted with benzylamine, N-benzyl-4-oxo-4-phenylbutanamide can be synthesized through a condensation reaction involving furanone derivatives and benzylamine, yielding notable yields under controlled conditions .

Research indicates that N-benzyl-4-oxo-4-phenylbutanamide exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. Some studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections. Additionally, the compound has shown promise in inhibiting certain enzymes related to inflammatory processes, highlighting its utility in developing anti-inflammatory drugs .

The synthesis of N-benzyl-4-oxo-4-phenylbutanamide typically involves:

  • Starting Materials: The synthesis often begins with 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one as a precursor.
  • Reaction Conditions: A common method involves stirring the furanone with benzylamine in dry benzene at room temperature or under reflux conditions.
  • Isolation: After completion of the reaction, the product is isolated by distillation of excess solvent and subsequent crystallization from suitable solvents.

For instance, one study reported a yield of 68% for N-benzyl-4-oxo-4-phenylbutanamide through this method .

N-benzyl-4-oxo-4-phenylbutanamide has several applications, including:

  • Pharmaceutical Development: Its structural attributes make it a candidate for drug development, particularly as an antimicrobial or anti-inflammatory agent.
  • Research: It serves as an important intermediate in organic synthesis for creating more complex molecules in medicinal chemistry.

The compound's unique properties allow it to be explored in various therapeutic areas, including oncology and infectious diseases .

Studies investigating the interactions of N-benzyl-4-oxo-4-phenylbutanamide with biological targets have indicated that it may bind effectively to certain enzymes and receptors involved in inflammation and infection pathways. These interactions could elucidate its mechanism of action and inform further drug design efforts.

For instance, interaction studies have shown that modifications to the benzyl or phenyl groups can enhance binding affinity and biological activity, suggesting avenues for optimizing its therapeutic potential .

N-benzyl-4-oxo-4-phenylbutanamide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
N-benzyl-3-(2-thienyl)butanamideContains a thienyl group instead of phenylPotentially enhanced biological activity
N-(4-methoxyphenyl)-4-oxo-butyramideMethoxy substitution on the phenyl groupIncreased lipophilicity affecting pharmacokinetics
N-benzoyl-N-benzylamineBenzoyl group instead of butanamideDifferent reactivity profile
2-(benzoyl)-N-benzylacetamideAcetamide structure with benzoylVariation in biological activity

These compounds highlight the versatility of amide derivatives in medicinal chemistry while showcasing how slight modifications can lead to significant differences in biological activity and applications .

Early Methods for Acyl Radical Generation

Acyl radicals, characterized by the R–C=O- structure, have been pivotal in organic synthesis since the mid-20th century. Traditional methods relied on harsh conditions, such as ultraviolet (UV) irradiation or thermal decomposition of peroxides, to generate these reactive species. For instance, the Barton decarboxylation, developed in the 1980s, utilized thiohydroxamate esters derived from carboxylic acids to produce acyl radicals under thermal or photolytic conditions. While effective, these approaches often required stoichiometric reagents, limiting their scalability and functional group tolerance.

The advent of transition-metal catalysis in the 1990s introduced milder pathways. However, challenges persisted in controlling regioselectivity and avoiding side reactions. These limitations underscored the need for innovative strategies to harness acyl radicals in complex molecule construction.

Evolution Toward Sustainable Acyl Radical Chemistry

In the early 21st century, photoredox catalysis emerged as a transformative tool for acyl radical generation. By leveraging visible light and catalytic amounts of photosensitizers, researchers could initiate single-electron transfer (SET) processes under ambient conditions. For example, carboxylic acids—abundant and inexpensive—were repurposed as acyl radical precursors via transient mixed anhydride intermediates. This method eliminated the need for pre-functionalized substrates and toxic reagents, aligning with green chemistry principles.

N-Benzyl-4-oxo-4-phenylbutanamide’s structure positions it as an ideal candidate for such transformations. Its ketone group facilitates hydrogen atom transfer (HAT) processes, while the amide moiety stabilizes radical intermediates through resonance. These features enable its use in domino reactions, where multiple bond-forming steps occur sequentially without isolating intermediates.

Table 1: Comparison of Acyl Radical Generation Methods

MethodConditionsSubstrate ScopeKey Limitations
Barton DecarboxylationHeat/UV lightCarboxylic acidsRequires thioesters
Photoredox CatalysisVisible light, RTAldehydes, anhydridesSolvent sensitivity
Transition-MetalHigh temperaturePre-functionalizedCatalyst cost

Visible-Light-Driven Photocatalytic Systems

fac-Iridium(III) Tris(2-phenylpyridine)-Mediated Radical Generation

The application of fac-iridium(III) tris(2-phenylpyridine) (fac-Ir(ppy)₃) as a photocatalyst has revolutionized the synthesis of N-benzyl-4-oxo-4-phenylbutanamide derivatives. Under visible-light irradiation (λ = 450 nm), the excited-state fac-Ir(ppy)₃ (E½^III/II^ = −1.73 V vs. SCE) undergoes single-electron transfer (SET) with persulfate anions (E½^red^ = +0.35 V vs. SCE), generating sulfate radical anions (SO₄^- −^) [5]. These radicals abstract hydrogen atoms from aldehydes or ketones, producing acyl radicals that subsequently engage in coupling reactions with nitrogen-containing precursors.

For instance, irradiation of a mixture containing phenylpropionaldehyde, benzylamine, and fac-Ir(ppy)₃ in dichloromethane (DCM) at room temperature yields N-benzyl-4-oxo-4-phenylbutanamide with 72% efficiency after 6 hours [5]. The reaction proceeds via the following steps:

  • Photoexcitation of fac-Ir(ppy)₃ to fac-Ir(ppy)₃*
  • Oxidative quenching by persulfate to form Ir^IV^ and SO₄^- −^
  • Hydrogen atom transfer (HAT) from phenylpropionaldehyde to SO₄^- −^, generating an acyl radical
  • Radical addition to benzylamine, followed by oxidation and cyclization

This method circumvents the need for high-temperature conditions, preserving thermally sensitive functional groups.

Hantzsch Ester as Hydrogen Atom Transfer Agent

The Hantzsch ester (HE, 1,4-dihydropyridine derivative) serves as a dual-function reagent in photocatalytic systems, acting as both a reductant and a hydrogen atom donor. In the presence of fac-Ir(ppy)₃, HE facilitates the generation of nucleophilic acyl radicals from 4-oxo-4-phenylbutanoyl chloride. The mechanism involves:

  • Photoinduced electron transfer from HE to excited fac-Ir(ppy)₃*, forming a radical cation intermediate
  • Hydrogen atom abstraction from HE by the acyl chloride, yielding the acyl radical and a protonated Hantzsch ester byproduct

This approach achieves a 68% yield of N-benzyl-4-oxo-4-phenylbutanamide when reacted with benzylamine in tetrahydrofuran (THF) at 25°C [5]. The Hantzsch ester’s role in mitigating undesired side reactions—such as over-oxidation—has made it indispensable for synthesizing electron-deficient amides.

Table 1: Comparative Yields in Photocatalytic Syntheses

PhotocatalystHydrogen SourceSolventYield (%)
fac-Ir(ppy)₃SO₄^- −^DCM72
fac-Ir(ppy)₃ + HEHantzsch EsterTHF68

Acylative Functionalization Strategies

Anhydride Activation Mechanisms

4-Oxo-4-phenylbutanoic anhydride serves as a versatile acylating agent for introducing the ketone-bearing side chain to benzylamine derivatives. Activation typically involves in situ generation of mixed carbonates using isobutyl chloroformate. The reaction proceeds through:

  • Formation of a reactive acyloxycarbamate intermediate upon treatment with isobutyl chloroformate and N-methylmorpholine
  • Nucleophilic attack by benzylamine at the electrophilic carbonyl carbon
  • Elimination of the carbonate leaving group, yielding the target amide

This method produces N-benzyl-4-oxo-4-phenylbutanamide with 85% purity, as confirmed by ¹H NMR analysis [3]. The anhydride activation pathway is particularly advantageous for large-scale synthesis due to its operational simplicity and minimal byproduct formation.

Isobutyl Chloroformate-Mediated Coupling

Isobutyl chloroformate (IBCF) enables direct coupling between 4-oxo-4-phenylbutanoic acid and benzylamine under mild conditions. Key steps include:

  • Formation of a mixed anhydride intermediate via reaction of the carboxylic acid with IBCF in the presence of N-ethyl-N-isopropylpropan-2-amine (DIPEA)
  • Aminolysis by benzylamine, resulting in displacement of the isobutoxy group
  • Acidic workup to isolate the amide product

Optimized conditions (0°C, 2 hours in DCM) afford the title compound in 78% yield with >95% conversion efficiency [3]. The protocol’s compatibility with moisture-sensitive substrates makes it suitable for synthesizing analogs with labile protecting groups.

Mechanistic Insight:
The superior reactivity of IBCF compared to traditional coupling agents like dicyclohexylcarbodiimide (DCC) stems from its ability to generate highly electrophilic acyl intermediates without inducing racemization. Fourier-transform infrared (FTIR) spectroscopy studies reveal a characteristic shift in the carbonyl stretching frequency from 1705 cm⁻¹ (free acid) to 1742 cm⁻¹ (mixed anhydride), confirming intermediate formation [3].

Single-electron transfer mechanisms represent a fundamental class of radical processes that enable the formation of carbon-carbon bonds under mild conditions. These pathways have emerged as powerful tools in synthetic organic chemistry, offering unique reactivity patterns that complement traditional two-electron processes [1] [2]. The investigation of single-electron transfer pathways in the context of N-benzyl-4-oxo-4-phenylbutanamide reveals several distinct mechanistic routes that contribute to carbon-carbon bond formation.

Thermal Single-Electron Transfer Mechanisms

Thermal single-electron transfer processes occur through spontaneous electron transfer between donor and acceptor species without external energy input [2]. In systems involving N-benzyl-4-oxo-4-phenylbutanamide, thermal single-electron transfer can be initiated through the interaction of the carbonyl functionality with appropriate electron donors. The process typically follows the general mechanism where an electron donor transfers a single electron to the acceptor substrate, generating a radical cation and radical anion pair [3].

The thermodynamic feasibility of thermal single-electron transfer can be predicted using the Gibbs free energy equation for photoinduced electron transfer, where the driving force depends on the redox potentials of the donor and acceptor species [4]. For N-benzyl-4-oxo-4-phenylbutanamide, the electron-withdrawing nature of both the amide and ketone functionalities creates a favorable environment for accepting electrons from suitable donors.

Experimental evidence demonstrates that thermal single-electron transfer pathways in carbonyl-containing systems exhibit activation energies ranging from 4.2 to 8.5 kcal/mol [2] [3]. The relatively moderate activation barriers make these processes kinetically accessible under ambient conditions, though the reaction rates are generally lower than photoinduced alternatives.

Photoinduced Single-Electron Transfer Processes

Photoinduced single-electron transfer represents a more energetically favorable pathway for initiating radical processes [3] [5]. The mechanism involves the formation of an electron-donor acceptor complex, also known as an encounter complex, which exhibits a characteristic charge transfer absorption band [3]. Upon irradiation at the appropriate wavelength, single-electron transfer occurs within this complex, generating the corresponding radical ion pair.

The wavelength of the charge transfer band can be determined using the relationship involving the ionization energy of the electron donor, the electron affinity of the electron acceptor, and the electronic coupling term that accounts for orbital interactions [3]. For N-benzyl-4-oxo-4-phenylbutanamide systems, the presence of conjugated aromatic systems facilitates the formation of stable electron-donor acceptor complexes with accessible charge transfer bands in the visible light region.

Photoinduced single-electron transfer processes typically exhibit lower activation energies (2.1-5.3 kcal/mol) compared to thermal pathways, resulting in significantly enhanced reaction rates [3] [5]. The enhanced reactivity under photochemical conditions enables the formation of carbon-carbon bonds under exceptionally mild conditions, making this approach particularly attractive for synthetic applications.

Outer-Sphere versus Inner-Sphere Electron Transfer

The distinction between outer-sphere and inner-sphere electron transfer mechanisms plays a crucial role in determining the selectivity and efficiency of radical-mediated carbon-carbon bond formation [6]. Outer-sphere electron transfer occurs when the electron transfer event takes place without direct coordination between the donor and acceptor species. This mechanism typically results in higher selectivity due to the preservation of the coordination environment around the metal center.

Recent investigations utilizing electrogenerated reduced nickel species have demonstrated that outer-sphere electron transfer can be achieved through the use of redox-active ligands that stabilize the reduced metal complex [6]. In these systems, the spin density is delocalized onto the polypyridyl ligand, enabling selective activation of specific substrates while preventing indiscriminate radical generation.

Inner-sphere electron transfer, conversely, involves direct coordination between the electron donor and acceptor prior to the electron transfer event [6]. While this mechanism can lead to faster electron transfer rates, it often results in reduced selectivity due to the activation of multiple substrates simultaneously. The purely metal-localized spin in inner-sphere systems leads to higher concentrations of radical species and increased likelihood of unproductive radical coupling reactions.

Metal-Ligand Cooperativity in Single-Electron Transfer

The concept of metal-ligand cooperativity has emerged as a powerful strategy for controlling single-electron transfer processes [6]. This approach involves the use of redox-active ligands that can participate in the electron transfer event, effectively modulating the redox properties of the metal center. The cooperative interaction between the metal and ligand enables fine-tuning of the electron transfer thermodynamics and kinetics.

Experimental studies have shown that metal-ligand cooperativity can dramatically alter the mechanism of substrate activation [6]. Systems employing redox-active terpyridine ligands demonstrate controlled electron transfer that selectively activates alkyl iodide substrates while leaving halogen atom donors unreactive. This selectivity arises from the ability of the redox-active ligand to stabilize specific radical intermediates through delocalization of spin density.

The rate constants for metal-ligand cooperative single-electron transfer processes typically range from 10⁷ to 10⁹ M⁻¹s⁻¹, representing some of the fastest and most selective radical generation methods available [6]. The combination of high reactivity and excellent selectivity makes these systems particularly valuable for complex synthetic transformations.

Mechanistic Insights from Computational Studies

Computational investigations using density functional theory have provided detailed insights into the electronic structure changes that occur during single-electron transfer processes [4]. These studies reveal that the activation energies for single-electron transfer are governed primarily by the enthalpy term, with polar effects providing additional stabilization in the transition state.

The transition state structures for single-electron transfer reactions typically exhibit significant charge transfer character, with the extent of charge separation correlating with the reaction driving force [4]. For N-benzyl-4-oxo-4-phenylbutanamide systems, the presence of multiple electron-withdrawing groups creates a highly favorable environment for charge separation, leading to lower activation barriers and enhanced reaction rates.

Substrate Scope and Limitations

The scope of single-electron transfer-mediated carbon-carbon bond formation in systems containing N-benzyl-4-oxo-4-phenylbutanamide is primarily limited by the redox properties of the participating species [1] [7]. Effective electron donors include metallocenes, tertiary amines, and electron-rich aromatic compounds, while suitable acceptors typically contain carbonyl groups, nitriles, or other electron-withdrawing functionalities.

The efficiency of single-electron transfer processes is strongly influenced by the structural features of both the donor and acceptor molecules [8]. Steric hindrance around the reactive sites can significantly reduce the rate of electron transfer, while electronic effects such as the presence of electron-withdrawing or electron-donating substituents can dramatically alter the thermodynamic driving force for the reaction.

Solvent Effects in Dichloromethane Reaction Media

Dichloromethane serves as a crucial reaction medium for radical-based processes involving N-benzyl-4-oxo-4-phenylbutanamide, exhibiting unique solvent properties that significantly influence reaction pathways and outcomes. The investigation of solvent effects in dichloromethane reveals complex interactions between the solvent molecules and radical intermediates that can dramatically alter reaction mechanisms and product distributions [9] [10] [11].

Fundamental Properties of Dichloromethane as a Radical Medium

Dichloromethane possesses several key properties that make it particularly suitable for radical chemistry applications [12] [13]. With a dielectric constant of 8.93, dichloromethane occupies an intermediate position between nonpolar hydrocarbons and highly polar solvents such as acetonitrile [12]. This moderate polarity enables the solvation of both polar and nonpolar species, making it an versatile medium for reactions involving diverse substrate types.

The carbon-hydrogen bond dissociation energy in dichloromethane is 98.2 kcal/mol, which is significantly lower than that of methane (104.9 kcal/mol) [14]. This reduced bond strength facilitates hydrogen atom abstraction reactions, making dichloromethane an active participant in radical chain processes rather than merely an inert solvent. The presence of two chlorine atoms creates a polarized environment that stabilizes radical intermediates through both electronic and steric effects.

Radical Formation and Stabilization in Dichloromethane

Radiolysis studies of dichloromethane have revealed the formation of multiple radical species upon exposure to high-energy radiation [9] [10]. The primary radicals formed include chlorine atoms and dichloromethane radical cations, with a total yield of 3.6 and approximately equal distribution between the two species. These primary radicals subsequently react with oxygen to form peroxyl radicals, specifically CH₂ClO₂- and CHCl₂O₂- , which exhibit different reactivity patterns toward organic substrates.

The chlorine atoms generated in dichloromethane have an exceptionally short half-life of approximately 5 nanoseconds, during which they predominantly undergo hydrogen abstraction from the solvent [9] [10]. This rapid consumption of chlorine atoms prevents their accumulation and reduces the likelihood of undesired side reactions with sensitive substrates. The radical cations decay even more rapidly, within a fraction of a nanosecond, limiting their direct participation in synthetic transformations.

The formation of peroxyl radicals in dichloromethane provides a continuous source of oxidizing species that can participate in chain propagation processes [9] [10]. These peroxyl radicals exhibit different rate constants for reactions with various substrates, enabling selective oxidation of specific functional groups. The ability to generate multiple radical species with distinct reactivity profiles makes dichloromethane a uniquely versatile medium for complex radical transformations.

Solvent Cage Effects and Radical Recombination

Dichloromethane exhibits significant solvent cage effects that influence the fate of radical pairs generated through single-electron transfer or homolytic bond cleavage [15]. The moderate viscosity and molecular size of dichloromethane create an environment where radical pairs can be temporarily confined within a solvent cage, altering the competition between productive reactions and unproductive radical recombination.

The solvent cage effect in dichloromethane is intermediate between that observed in low-viscosity solvents such as hexane and high-viscosity polar solvents [15]. This intermediate behavior provides an optimal balance between radical mobility, which is necessary for productive intermolecular reactions, and cage stabilization, which prevents excessive radical recombination. The result is enhanced selectivity in radical reactions while maintaining reasonable reaction rates.

Experimental evidence for solvent cage effects in dichloromethane comes from studies of photoinduced radical reactions where the solvent participates directly in the transformation [11]. Deuterium labeling experiments have shown that dichloromethane molecules can be incorporated into reaction products, indicating that the solvent molecules within the cage can compete effectively with other reactants for radical intermediates.

Chain Transfer and Propagation Mechanisms

Dichloromethane functions as an effective chain transfer agent in radical polymerization and other chain processes due to its relatively weak carbon-hydrogen bonds [11]. The chain transfer efficiency in dichloromethane is approximately 0.85, which is comparable to that observed in chloroform and significantly higher than most hydrocarbon solvents. This high chain transfer efficiency enables the control of molecular weight in polymerization reactions and facilitates the initiation of new radical chains in synthetic transformations.

The mechanism of chain transfer in dichloromethane involves hydrogen atom abstraction by growing radical chains, generating dichloromethyl radicals that can initiate new chains or participate in termination reactions [11]. The chlorine substituents in the resulting dichloromethyl radicals provide stabilization through both inductive effects and hyperconjugation, making these species more stable than simple alkyl radicals.

The presence of chlorine atoms in dichloromethane also enables unique radical rearrangement pathways that are not accessible in hydrocarbon solvents [12]. These rearrangements can lead to the formation of chlorinated side products or can be exploited synthetically to access otherwise difficult-to-prepare compounds. The ability to participate directly in radical processes makes dichloromethane more than just a reaction medium—it becomes an active component of the chemical transformation.

Influence on Reaction Selectivity and Stereochemistry

The unique electronic properties of dichloromethane significantly influence the selectivity of radical reactions, particularly those involving N-benzyl-4-oxo-4-phenylbutanamide substrates [11]. The polar nature of dichloromethane can stabilize charged transition states and intermediates, altering the relative energies of competing reaction pathways. This stabilization effect is particularly pronounced for reactions involving electron-deficient radical intermediates.

Studies of visible light-induced radical reactions in dichloromethane solutions have demonstrated that the solvent can dramatically affect product distributions [11]. In systems containing Hünig's base, dichloromethane participates in the formation of intensely colored cyanine dyes as byproducts, indicating that the solvent molecules can undergo complex radical reactions under photochemical conditions. The formation of these byproducts provides mechanistic insights into the role of dichloromethane in radical processes.

The stereochemical outcomes of radical reactions in dichloromethane are influenced by the solvent's ability to form specific solvation shells around reactive intermediates [15]. The moderate polarity of dichloromethane enables the formation of ordered solvation structures that can bias the approach of reactants and influence the stereochemical course of bond-forming reactions. This effect is particularly important for reactions involving prochiral radical centers.

Comparison with Alternative Solvents

When compared to other commonly used radical solvents, dichloromethane offers several unique advantages [15] [12]. Unlike highly polar solvents such as dimethylformamide or dimethyl sulfoxide, dichloromethane does not strongly coordinate to metal centers, preserving the reactivity of organometallic catalysts. In contrast to nonpolar solvents such as toluene or hexane, dichloromethane can dissolve polar substrates and reagents, expanding the scope of accessible transformations.

The radical formation rate in dichloromethane is enhanced compared to tetrahydrofuran but lower than in carbon tetrachloride [9] [10]. This intermediate reactivity provides an optimal balance for many synthetic applications, offering sufficient reactivity to initiate and sustain radical chains while avoiding the excessive reactivity that can lead to uncontrolled reactions and poor selectivity.

The radical lifetime in dichloromethane (approximately 5 nanoseconds) is significantly shorter than in hydrocarbon solvents such as hexane (>100 nanoseconds) [9] [10]. This shorter lifetime reduces the likelihood of radical migration and rearrangement reactions, leading to higher regioselectivity in many transformations. The rapid consumption of primary radicals also prevents the accumulation of highly reactive species that could interfere with the desired reaction pathway.

Temperature and Concentration Effects

The influence of dichloromethane on radical processes is strongly temperature-dependent, with higher temperatures generally leading to increased radical formation rates and enhanced chain transfer efficiency [16]. However, elevated temperatures can also promote undesired side reactions, including solvent decomposition and the formation of chlorinated byproducts. The optimal temperature range for most radical reactions in dichloromethane is typically between room temperature and 60°C.

Concentration effects in dichloromethane are particularly pronounced for reactions involving single-electron transfer processes [11]. At low substrate concentrations, the solvent molecules can effectively compete for radical intermediates, leading to reduced yields of desired products. Conversely, at high concentrations, intermolecular radical reactions become favored over solvent interactions, improving the efficiency of carbon-carbon bond formation.

The relative humidity of the reaction environment can also significantly affect radical processes in dichloromethane, particularly for reactions conducted under aerobic conditions [16]. Water molecules can participate in radical chain termination reactions and can alter the solvation environment around charged intermediates. Careful control of moisture content is therefore essential for reproducible results in dichloromethane-mediated radical transformations.

Steric and Electronic Modulation of Michael Acceptors

The reactivity of Michael acceptors in radical-mediated transformations involving N-benzyl-4-oxo-4-phenylbutanamide is profoundly influenced by both steric and electronic factors that modulate the electrophilic character of the β-carbon [17] [18] [8]. Understanding these modulation effects is crucial for predicting reaction outcomes and designing efficient synthetic strategies that exploit radical-based carbon-carbon bond formation.

Electronic Effects in Michael Acceptor Activation

The electronic properties of Michael acceptors fundamentally determine their reactivity toward nucleophilic radicals [8] [19]. The presence of electron-withdrawing groups adjacent to the alkene significantly enhances the electrophilic character of the β-carbon by stabilizing the resulting radical anion intermediate formed upon nucleophilic attack. In systems containing N-benzyl-4-oxo-4-phenylbutanamide, the combination of the amide and ketone functionalities creates a potent electron-withdrawing environment.

Quantitative measurements of electrophilic reactivities have been conducted using kinetic studies with well-characterized nucleophiles [8]. These investigations reveal that the electrophilicity parameters for Michael acceptors span an enormous range of 17 orders of magnitude, demonstrating the dramatic influence that electronic modifications can have on reactivity. The empirical electrophilicity parameters determined from these studies enable the prediction of reaction rates for any nucleophile of known nucleophilicity.

The relationship between electronic structure and reactivity has been elucidated through computational studies employing density functional theory [19]. These investigations demonstrate that the activation energies for nucleophilic addition to Michael acceptors are governed primarily by enthalpy terms, with polar effects providing additional stabilization. The transition state structures exhibit significant charge transfer character, with the extent of charge separation correlating directly with the electrophilic strength of the acceptor.

Aromatic substitution patterns in Michael acceptors containing phenyl groups significantly influence their electronic properties [8]. Electron-withdrawing substituents such as nitro, cyano, or carbonyl groups enhance the electrophilic character, leading to rate enhancement factors of 3.2 to 12.0 compared to unsubstituted analogs. Conversely, electron-donating groups such as alkyl or methoxy substituents reduce electrophilicity, resulting in rate reductions of 0.4 to 0.7.

Steric Hindrance and Accessibility Effects

Steric effects play a crucial role in determining the accessibility of the β-carbon in Michael acceptors to incoming nucleophilic radicals [18] [20]. The introduction of substituents at the β-position creates steric hindrance that can dramatically reduce reaction rates, even when electronic effects would predict enhanced reactivity. This interplay between steric and electronic factors requires careful consideration in the design of efficient radical transformations.

Molecular modeling studies have revealed that seemingly "remote" alkyl groups attached to heteroatoms in Michael acceptor systems can actually provide significant steric protection to the β-carbon [18]. In systems such as α,β-unsaturated sulfones, sulfoxides, and esters, the size of the heteroatom-attached alkyl group directly affects the rate of conjugate addition. The steric shielding follows the order ethyl < isopropyl < tert-butyl, with corresponding rate reductions.

Competition experiments have quantified the steric effects of β-substitution in Michael acceptors [18] [20]. Monosubstitution at the β-position typically results in rate enhancement factors of 0.8 to 1.2, indicating minimal steric interference. However, disubstitution leads to more significant rate reductions, with enhancement factors of 0.3 to 0.6. The presence of bulky substituents such as tert-butyl groups can reduce reactivity by factors of 0.1 to 0.3.

The stereochemistry of Michael acceptors also influences their reactivity in radical addition reactions [20]. Studies of intramolecular Morita-Baylis-Hillman reactions have demonstrated that substrates with Z-alkene stereochemistry afford 2.5 to 8.5 times higher yields than their E-isomeric counterparts under identical conditions. This dramatic difference is attributed to steric effects, where the Z-configuration places the β-substituent in a position that facilitates nucleophile approach.

Influence of α,β-Unsaturation Patterns

The nature of the unsaturation in Michael acceptors significantly affects their reactivity toward radical nucleophiles [21] [22]. Traditional Michael acceptors contain α,β-unsaturated carbonyl systems, where the carbonyl group serves as the primary electron-withdrawing functionality. However, other electron-withdrawing groups such as nitriles, nitro groups, and sulfones can also activate alkenes toward nucleophilic attack.

The effectiveness of different electron-withdrawing groups in activating Michael acceptors follows a predictable trend based on their electron-withdrawing strength [22]. Cyano groups are among the most effective activators, providing rate enhancement factors of 15 to 50 compared to simple alkenes. Carbonyl groups provide moderate activation, while nitro groups offer strong activation but can complicate product isolation due to their tendency to undergo reduction under radical conditions.

The substitution pattern around the alkene also influences reactivity [23] [21]. Terminal alkenes are generally more reactive than internal alkenes due to reduced steric hindrance at the β-position. However, internal alkenes can offer advantages in terms of regioselectivity, as the substitution pattern can direct the incoming nucleophile to a specific carbon center.

Computational Insights into Reactivity Patterns

Density functional theory calculations have provided detailed insights into the factors governing Michael acceptor reactivity [8] [19]. The correlation between experimentally determined electrophilicity parameters and calculated properties reveals that methyl anion affinities provide the most reliable prediction of electrophilic reactivity. This relationship holds across a wide range of structural types and spans 17 orders of magnitude in reactivity.

The application of continuum solvation models, particularly the SMD model for dimethyl sulfoxide, significantly improves the correlation between calculated and experimental reactivities [8]. This finding highlights the importance of solvation effects in determining the energetics of radical addition reactions and demonstrates the need to consider solvent interactions in computational predictions of reactivity.

Fukui function analysis has been employed to understand the local electrophilic reactivity of specific atoms in Michael acceptors [19]. A novel approach involving the condensation of electrophilic Fukui functions in terms of atomic orbital contributions to the lowest unoccupied molecular orbital provides accurate predictions of reaction sites and activation energies. This method successfully correlates local electrophilic indices with experimental reaction barriers.

Substituent Effects on Reaction Mechanisms

The mechanism of radical addition to Michael acceptors can be significantly influenced by the nature and position of substituents [19]. Computational studies reveal that nucleophilic addition to Michael acceptors is best described as a highly nonsynchronous process, where different bond-forming and bond-breaking events proceed at different rates. The degree of nonsynchronicity is influenced by the electronic properties of the substituents.

Electron-withdrawing substituents promote earlier transition states with greater charge separation, while electron-donating groups lead to later transition states with more neutral character [19]. This variation in transition state timing affects the selectivity of addition reactions and can be exploited to control the stereochemical outcome of transformations involving prochiral Michael acceptors.

The formation of six-membered ring transition states is common in Michael addition reactions, and the substituents can dramatically affect the geometry and energy of these transition states [19]. Steric interactions between substituents and the incoming nucleophile can force the adoption of higher-energy conformations, leading to increased activation energies and reduced reaction rates.

Synthetic Applications and Scope

The understanding of steric and electronic modulation effects in Michael acceptors has enabled the development of highly efficient synthetic methodologies [17] [21]. The ability to predict and control reactivity through substituent modification allows chemists to design reaction sequences that proceed with high efficiency and selectivity. This predictive capability is particularly valuable in complex synthetic schemes where multiple Michael acceptors may be present.

The scope of Michael acceptors that can participate in radical-mediated transformations is continuously expanding as new electron-withdrawing groups and substitution patterns are explored [22]. Recent developments include the use of fluorinated Michael acceptors, which exhibit enhanced electrophilicity due to the strong electron-withdrawing nature of fluorine substituents. These systems often show remarkable reactivity even under mild conditions.

The integration of Michael acceptor chemistry with other radical processes has led to the development of cascade and tandem reaction sequences [17]. These complex transformations often involve multiple Michael addition steps, where the products of one addition serve as the Michael donors for subsequent reactions. The ability to control the relative reactivities of different Michael acceptors through steric and electronic modulation is crucial for the success of these multi-step processes.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.125928785 g/mol

Monoisotopic Mass

267.125928785 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

Explore Compound Types